Fijimycin A
Overview
Description
Fijimycin A is a cyclodepsipeptide . It was isolated and identified from the fermentation broth of a Streptomyces sp. cultured from a marine sediment sample . It has been shown to possess significant in vitro antibacterial activity against three methicillin-resistant Staphylococcus aureus (MRSA) strains .
Synthesis Analysis
The total synthesis of northis compound, a simplified analogue of the marine natural product this compound, has been described . The parent compound, this compound, was first isolated from a marine-derived Streptomyces spp. CNS-575 .Molecular Structure Analysis
This compound has a molecular formula of C44H62N8O11 . Its planar structures were assigned by combined interpretation of NMR and MS/MS spectroscopic data . The absolute configurations of the component amino acids were established using the Marfey’s method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The process involves the formation of complex amide conformational mixtures .Physical and Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 879.025, and a mono-isotopic mass of 878.45380 . It is a cyclodepsipeptide .Scientific Research Applications
Antibacterial Activity
Fijimycin A, identified from a marine-derived Streptomyces sp., demonstrates significant antibacterial activity. Research has shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's planar structure and amino acid configurations contribute to its antibacterial properties (Sun et al., 2011).
Synthesis and Tuberculosis Treatment
The synthesis of northis compound, a derivative of this compound, has been explored to understand its role in treating Mycobacterium tuberculosis. This research indicates the potential of this compound derivatives in treating tuberculosis and highlights the significance of the N,β-dimethyl leucine unit in its structure (Stoye et al., 2017).
Marine Microbes as Antibiotic Sources
The marine environment, as a source of this compound, underscores its potential in discovering new antibiotics against drug-resistant pathogens. This research emphasizes the utility of marine-derived actinomycetes in producing compounds like this compound for combating major human pathogens (Haste et al., 2010).
Mechanism of Action
Future Directions
As most of the studies reporting the antimycobacterial activities of marine macrolides like Fijimycin A are based on in vitro studies, future direction should consider expanding the trials to in vivo and clinical trials . In addition, in silico studies should also be explored for a quick screening on marine macrolides with potent activities against mycobacterial infection .
Properties
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10R,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27+,29+,30+,31+,34-,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-AHJOMIGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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